3-Bromo-5-fluorophenylboronic acid MIDA ester
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Overview
Description
3-Bromo-5-fluorophenylboronic acid MIDA ester: is a boronic acid derivative that is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and ease of handling, making it a valuable reagent in the synthesis of complex organic molecules. The molecular formula of this compound is C11H10BBrFNO4, and it has a molecular weight of 329.91 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-5-fluorophenylboronic acid MIDA ester typically involves the reaction of 3-Bromo-5-fluorophenylboronic acid with N-methyliminodiacetic acid (MIDA) under reflux conditions. The reaction is carried out in the presence of a dehydrating agent to remove water formed during the condensation process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-fluorophenylboronic acid MIDA ester primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid derivative with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Catalyst: Palladium-based catalysts such as Pd(PPh3)4 or Pd(OAc)2.
Base: Common bases include potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Solvent: Typical solvents used are tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: The reaction is usually carried out at temperatures ranging from 80°C to 120°C.
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry: In chemistry, 3-Bromo-5-fluorophenylboronic acid MIDA ester is used as a building block in the synthesis of complex organic molecules. Its stability and reactivity make it an ideal reagent for constructing biaryl structures through Suzuki-Miyaura cross-coupling reactions .
Biology and Medicine: This compound is also used in the development of biologically active molecules. It serves as a precursor in the synthesis of potential drug candidates and bioactive compounds. Its ability to form stable carbon-carbon bonds makes it valuable in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its role in the synthesis of organic semiconductors and light-emitting diodes (LEDs) is particularly noteworthy .
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluorophenylboronic acid MIDA ester in Suzuki-Miyaura cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid derivative transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
- 4-Bromophenylboronic acid MIDA ester
- 2-Bromo-6-fluorophenylboronic acid MIDA ester
- 5-Bromo-2-fluoro-3-pyridineboronic acid pinacol ester
- 3-Cyanophenylboronic acid MIDA ester
- 3-Hydroxyphenylboronic acid MIDA ester
- 3-Iodophenylboronic acid MIDA ester
- 4-Fluorophenylboronic acid MIDA ester
- 4-Cyanophenylboronic acid MIDA ester
Uniqueness: 3-Bromo-5-fluorophenylboronic acid MIDA ester is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex molecules where precise control over reactivity and selectivity is required .
Properties
IUPAC Name |
2-(3-bromo-5-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BBrFNO4/c1-15-5-10(16)18-12(19-11(17)6-15)7-2-8(13)4-9(14)3-7/h2-4H,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRYALMIBLCOGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CC(=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BBrFNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00745964 |
Source
|
Record name | 2-(3-Bromo-5-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00745964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257650-61-5 |
Source
|
Record name | 2-(3-Bromo-5-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00745964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1257650-61-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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